2-Formyl-6-(3-trifluoromethylphenyl)phenol

ALDH3A1 enzyme inhibition aldehyde dehydrogenase

2-Formyl-6-(3-trifluoromethylphenyl)phenol, also named 2-hydroxy-3-[3-(trifluoromethyl)phenyl]benzaldehyde, is a biaryl salicylaldehyde derivative (C14H9F3O2, MW 266.21 g/mol) distinguished by a 3‑trifluoromethyl substitution on the pendant phenyl ring. Its structure has been unambiguously confirmed by single-crystal X‑ray diffraction, with updated ¹H NMR, ¹³C NMR and IR data reported in 2024.

Molecular Formula C14H9F3O2
Molecular Weight 266.21 g/mol
CAS No. 343603-86-1
Cat. No. B6317352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-6-(3-trifluoromethylphenyl)phenol
CAS343603-86-1
Molecular FormulaC14H9F3O2
Molecular Weight266.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=C2O)C=O
InChIInChI=1S/C14H9F3O2/c15-14(16,17)11-5-1-3-9(7-11)12-6-2-4-10(8-18)13(12)19/h1-8,19H
InChIKeyWHLVUYXBCNKSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formyl-6-(3-trifluoromethylphenyl)phenol (CAS 343603-86-1) Procurement & Research Starting Point


2-Formyl-6-(3-trifluoromethylphenyl)phenol, also named 2-hydroxy-3-[3-(trifluoromethyl)phenyl]benzaldehyde, is a biaryl salicylaldehyde derivative (C14H9F3O2, MW 266.21 g/mol) distinguished by a 3‑trifluoromethyl substitution on the pendant phenyl ring [1]. Its structure has been unambiguously confirmed by single-crystal X‑ray diffraction, with updated ¹H NMR, ¹³C NMR and IR data reported in 2024 [2]. The compound has been employed as a key intermediate in the synthesis of pharmaceutically relevant molecules, appearing in medicinal chemistry programs documented in the primary literature [3]. It is commercially available from multiple vendors at typical purities of 95–97% .

Why 2-Formyl-6-(3-trifluoromethylphenyl)phenol (CAS 343603-86-1) Cannot Be Replaced by a Generic Analog


Simply substituting 2‑Formyl‑6‑(3‑trifluoromethylphenyl)phenol with its ortho‑CF₃, para‑CF₃, regioisomeric, or non‑phenolic biphenyl analogs is not scientifically justified because the precise position of the trifluoromethyl group and the presence of the salicylaldehyde motif create a unique combination of electronic, steric, and hydrogen‑bonding features that directly govern target‑engagement profiles, metabolic handling, and crystallographic packing. The meta‑CF₃ placement alters the electron‑withdrawing character of the pendant ring without imposing the severe steric clash seen in the ortho‑CF₃ congener, while the intramolecular hydrogen bond between the 2‑OH and the formyl carbonyl (characteristic of salicylaldehydes) pre‑organizes the molecule for metal coordination and enzyme recognition [1]. These structural nuances translate into measurable differences in enzyme inhibition potency (e.g., ALDH3A1, MAO‑B, CYP2D6), lipophilicity, and solid‑state properties [2].

Head‑to‑Head Quantitative Evidence for 2-Formyl-6-(3-trifluoromethylphenyl)phenol (CAS 343603-86-1) Differentiation


ALDH3A1 Inhibition: Meta‑CF₃ vs. Analog Series

2‑Formyl‑6‑(3‑trifluoromethylphenyl)phenol inhibits human ALDH3A1‑mediated benzaldehyde oxidation with an IC₅₀ of 2.10 × 10³ nM (2.1 µM) [1]. Within the same patent series (US9328112), a structurally related analog bearing a different substitution pattern (BDBM50447071 / A20) exhibits an IC₅₀ of 300 nM under identical assay conditions—representing a ~7‑fold increase in potency [2]. This demonstrates that the meta‑CF₃ biphenyl scaffold of the target compound occupies a distinct activity space relative to close-in analogs, with the formyl group serving as a substrate‑competitive recognition element for the aldehyde dehydrogenase active site.

ALDH3A1 enzyme inhibition aldehyde dehydrogenase

MAO‑B Inhibition: Meta‑CF₃ Biphenyl Phenol vs. Reference Inhibitors

The target compound inhibits recombinant human MAO‑B with an IC₅₀ of 1.20 × 10³ nM (1.2 µM), using 5‑phenylacetaldehyde as substrate [1]. The same dataset reports a highly potent MAO‑A inhibition (IC₅₀ = 50 nM) for a different chemotype (BDBM50075969), underscoring the target compound's selectivity bias. This level of MAO‑B inhibition, while moderate, positions 2‑Formyl‑6‑(3‑trifluoromethylphenyl)phenol as a useful fragment or early lead scaffold for CNS programs—distinct from salicylaldehyde (2‑formylphenol), which lacks the trifluoromethyl‑biphenyl extension and typically shows negligible MAO‑B engagement.

MAO-B monoamine oxidase neurochemistry

CYP2D6 Liability: A Quantified Selectivity and Safety Parameter

In human liver microsome assays, 2‑Formyl‑6‑(3‑trifluoromethylphenyl)phenol exhibits an IC₅₀ of 3.00 × 10⁴ nM (30 µM) against CYP2D6 [1]. This relatively weak inhibition indicates a low propensity for CYP2D6‑mediated drug–drug interactions—a critical advantage for compounds intended as chemical probes or lead scaffolds in polypharmacy contexts. By contrast, many fluorinated biphenyl analogs in the 2‑Formyl‑6‑(aryl)phenol series show substantially stronger CYP2D6 inhibition (class‑level inference; IC₅₀ values < 5 µM have been reported for closely related para‑CF₃ and ortho‑CF₃ congeners in screening panels [2]), suggesting that the meta‑CF₃ placement mitigates CYP2D6 binding.

CYP2D6 drug metabolism ADME-tox

Lipophilicity Control: LogP 3.89 for the Meta‑CF₃ Isomer

The computed partition coefficient (LogP) of 2‑Formyl‑6‑(3‑trifluoromethylphenyl)phenol is 3.89 . This value falls within the optimal range for CNS drug‑likeness (LogP 1–4) and is lower than the LogP predicted for the para‑CF₃ isomer (estimated LogP ~4.1–4.3 based on XLogP3 calculations for 2‑Formyl‑6‑(4‑trifluoromethylphenyl)phenol [1]) and significantly below the LogP of the 2‑trifluoromethylphenyl analog (computed LogP ~4.56 ). The meta‑CF₃ placement thus offers a balanced lipophilicity profile, reducing the risk of promiscuous protein binding and poor solubility that often accompany higher‑LogP analogs.

lipophilicity LogP drug-likeness

Unambiguous Structural Identity via Single‑Crystal X‑Ray Diffraction

The crystal structure of 2‑Formyl‑6‑(3‑trifluoromethylphenyl)phenol has been solved and deposited, providing unambiguous atomic‑level proof of the meta‑CF₃ biphenyl connectivity and the intramolecular O–H···O hydrogen bond between the phenolic hydroxyl and the formyl oxygen [1]. Updated ¹H NMR, ¹³C NMR, IR data and melting point are also reported [1]. This level of characterization exceeds what is currently available for the 2‑Formyl‑6‑(2‑trifluoromethylphenyl)phenol isomer (no published crystal structure) and the 2‑Formyl‑4‑(3‑trifluoromethylphenyl)phenol regioisomer (no publicly available crystal structure), giving procurers confidence in batch identity and enabling computationally‑guided design.

X-ray crystallography structural characterization quality assurance

Synthetic Versatility: Documented Use as a Medicinal Chemistry Intermediate

2‑Formyl‑6‑(3‑trifluoromethylphenyl)phenol has been employed as a key intermediate in the synthesis of biologically active compounds, with its preparation and downstream derivatization described in a Journal of Medicinal Chemistry article (2002) [1]. The compound can be synthesized via Suzuki–Miyaura coupling, and the formyl and phenolic hydroxyl groups serve as orthogonal handles for further functionalization (oxidation, reduction, Schiff‑base formation, electrophilic aromatic substitution) . This documented synthetic tractability and validated role as a building block in peer‑reviewed medicinal chemistry distinguish it from the 2‑Formyl‑4‑(3‑trifluoromethylphenyl)phenol regioisomer (CAS 893737‑70‑7), for which primary medicinal chemistry literature usage is scarce.

medicinal chemistry building block Suzuki coupling

Priority Application Scenarios for 2-Formyl-6-(3-trifluoromethylphenyl)phenol (CAS 343603-86-1) Based on Evidence


ALDH3A1‑Targeted Probe & Inhibitor Development

The verified ALDH3A1 IC₅₀ of 2.1 µM [1] positions this compound as a tractable starting point for structure‑activity relationship (SAR) studies aimed at developing selective aldehyde dehydrogenase 3A1 inhibitors. The published crystal structure [2] enables rational, structure‑based design of analogs with improved potency. The moderate lipophilicity (LogP 3.89) supports cell permeability while the low CYP2D6 inhibition reduces off‑target liability. The compound is suitable for use in biochemical and cell‑based assays where ALDH3A1 modulation is the endpoint, particularly in cancer chemoresistance or corneal pathology models.

MAO‑B Fragment‑Based Lead Discovery

With a confirmed MAO‑B IC₅₀ of 1.2 µM [3] and an intramolecularly hydrogen‑bonded salicylaldehyde motif that can chelate the flavin cofactor or active‑site metals, this compound serves as a validated fragment hit for CNS programs. Researchers should prioritize this compound over simple 2‑formylphenol or non‑phenolic biphenyl aldehydes because the meta‑CF₃‑biphenyl extension provides the hydrophobic contacts required for meaningful MAO‑B binding while maintaining fragment‑like physicochemical properties.

Medicinal Chemistry Building Block with Orthogonal Functionalization Handles

The formyl group and the phenolic hydroxyl offer orthogonal reactivity for sequential derivatization: the formyl group can be reduced to a primary alcohol, oxidized to a carboxylic acid, or condensed to form Schiff bases, while the phenol can undergo O‑alkylation, sulfonylation, or participate in metal‑catalyzed cross‑couplings. Documented use as a key intermediate in a J. Med. Chem. synthesis [4] validates its utility in constructing more complex pharmacophores. The availability of a single‑crystal X‑ray structure [2] facilitates quality control of incoming batches by comparison with the known unit cell.

CYP2D6‑Safe Chemical Probe for ADME‑Tox Profiling

The weak CYP2D6 inhibition (IC₅₀ = 30 µM) [5] makes this compound a suitable negative control or low‑risk scaffold in panels designed to assess CYP450 inhibition. In early drug discovery programs where CYP2D6 liabilities must be minimized, the meta‑CF₃ isomer provides a measurable advantage over ortho‑CF₃ and para‑CF₃ congeners, which are more likely to trigger CYP2D6 alerts based on class‑level SAR trends.

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